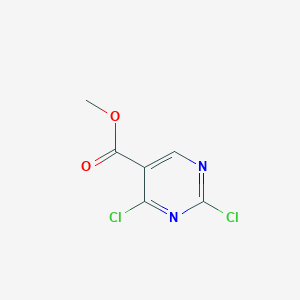

Methyl 2,4-dichloropyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNAWVXVOHNOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631071 | |

| Record name | Methyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-20-6 | |

| Record name | Methyl 2,4-dichloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3177-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"reactions of Methyl 2,4-dichloropyrimidine-5-carboxylate"

An In-depth Technical Guide to the Reactions of Methyl 2,4-dichloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3][4] Its pyrimidine core is a prevalent motif in numerous pharmaceuticals, including kinase inhibitors and other therapeutic agents.[5] The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with an electron-withdrawing carboxylate group at the C5 position, renders this molecule highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will delve into the principles of regioselectivity, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations.

Molecular Structure and Properties:

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6] The regioselectivity of these reactions is a critical aspect, with substitution generally favoring the C4 position over the C2 position.[6][7][8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4.[6][8] The electron-withdrawing ester group at C5 further activates the ring towards nucleophilic attack and generally directs substitution to the C4 position.[9][10]

Amination Reactions

The introduction of amino groups is a common strategy in drug design. The reaction of this compound with amines typically proceeds with high regioselectivity at the C4 position.

General Reaction Scheme:

A representative amination reaction.

Causality Behind Experimental Choices: The choice of base and solvent is crucial in controlling the outcome of the reaction. A non-nucleophilic base is often employed to deprotonate the amine without competing in the substitution reaction. The solvent is typically a polar aprotic solvent to facilitate the dissolution of the reagents and stabilize the charged intermediates.

Controlling Regioselectivity: While C4 substitution is predominant, achieving C2 selectivity can be accomplished under specific conditions. For instance, the use of tertiary amine nucleophiles has been shown to favor C2 substitution.[9][10]

Experimental Protocol: C4-Selective Amination

-

Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as THF or DMF.

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Nucleophile | Product | Regioselectivity (C4:C2) | Yield (%) |

| Diethylamine | Methyl 2-chloro-4-(diethylamino)pyrimidine-5-carboxylate | >95:5 | 85-95 |

| Aniline | Methyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate | >98:2 | 80-90 |

| Morpholine | Methyl 2-chloro-4-morpholinopyrimidine-5-carboxylate | >99:1 | 90-98 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, and they are widely applied to functionalize halopyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. Similar to SNAr reactions, the Suzuki coupling of 2,4-dichloropyrimidines generally exhibits a strong preference for reaction at the C4 position.[11][12][13]

Reaction Workflow:

Workflow for a typical Suzuki-Miyaura coupling reaction.

Mechanistic Insight: The regioselectivity is largely governed by the oxidative addition step, where the palladium(0) catalyst preferentially inserts into the more reactive C4-Cl bond.[5]

One-Pot Double Suzuki Couplings: It is possible to achieve sequential, one-pot double Suzuki couplings by taking advantage of the differential reactivity of the C4 and C2 positions.[11] The first coupling occurs at the C4 position under milder conditions, and the second coupling at the C2 position can be induced by using a more active catalyst or harsher reaction conditions.[11]

Experimental Protocol: Microwave-Assisted C4-Selective Suzuki Coupling[13]

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.5 mol%), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[12]

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography.

| Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | Methyl 2-chloro-4-phenylpyrimidine-5-carboxylate | ~95 |

| 4-Methoxyphenylboronic acid | Methyl 2-chloro-4-(4-methoxyphenyl)pyrimidine-5-carboxylate | ~92 |

| 3-Thienylboronic acid | Methyl 2-chloro-4-(thiophen-3-yl)pyrimidine-5-carboxylate | ~88 |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry and materials science.[14] This reaction typically involves a palladium catalyst and a copper co-catalyst.[14]

General Reaction:

A representative Sonogashira coupling reaction.

Hydrolysis of the Ester Group

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is often a necessary step in the synthesis of more complex molecules.[15]

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.

-

Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq).

-

Reaction Monitoring: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Product Isolation: The resulting carboxylic acid precipitate can be collected by filtration, or the aqueous layer can be extracted with an organic solvent. The product is then washed with water and dried.

Conclusion

This compound is a versatile and highly reactive building block. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for its effective utilization in the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and predictable synthesis of novel pyrimidine-based compounds.

References

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (n.d.).

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.).

- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (n.d.).

- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (n.d.).

- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines | Request PDF. (n.d.).

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).

- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.).

- An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine | Request PDF - ResearchGate. (n.d.).

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (n.d.).

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Semantic Scholar. (n.d.).

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.).

- CAS 3177-20-6 | this compound - Synblock. (n.d.).

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (n.d.).

- ethyl 2,4-dichloro-5-pyrimidinecarboxylate - 51940-64-8, C7H6Cl2N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).

- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. - Organic Syntheses Procedure. (n.d.).

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.).

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.).

- US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).

- US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride - Google Patents. (n.d.).

- This compound | 3177-20-6 - Sigma-Aldrich. (n.d.).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (n.d.).

- This compound 97 3177-20-6 - Sigma-Aldrich. (n.d.).

- This compound - ChemBK. (n.d.).

- This compound | 3177-20-6 | A Chemtek - Achemtek. (n.d.).

Sources

- 1. CAS 3177-20-6 | this compound - Synblock [synblock.com]

- 2. This compound 97 3177-20-6 [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. achemtek.com [achemtek.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. jocpr.com [jocpr.com]

"physical and chemical properties of Methyl 2,4-dichloropyrimidine-5-carboxylate"

An In-depth Technical Guide to Methyl 2,4-dichloropyrimidine-5-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, reactivity, applications, and safety protocols, offering field-proven insights into its practical use.

Molecular Identity and Structure

This compound is a polysubstituted pyrimidine derivative. Its unique arrangement of functional groups—two electrophilic chlorine atoms and a methyl ester on the pyrimidine ring—makes it a versatile building block in organic synthesis.

-

Chemical Name: this compound[1]

-

CAS Number: 3177-20-6[2]

-

Molecular Formula: C₆H₄Cl₂N₂O₂[2]

-

Molecular Weight: 207.01 g/mol [2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of this compound are critical for designing reaction conditions. It is typically a solid at room temperature with limited solubility in non-polar solvents and better solubility in polar organic solvents.

| Property | Value | Source(s) |

| Appearance | Solid, white crystal or crystalline powder | [3] |

| Melting Point | 30-34 °C | [2][4] |

| Boiling Point | 130-135 °C at 16 Torr | [2] |

| Density | ~1.503 g/cm³ (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [3] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two electron-withdrawing chlorine atoms. This makes the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

Expertise in Action: Regioselectivity of SₙAr Reactions A key consideration for synthetic chemists is the differential reactivity of the C2 and C4 positions. While both are activated, the C4 position is generally more reactive towards nucleophilic attack. This regioselectivity can be exploited to sequentially introduce different nucleophiles. The reaction's chemoselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a base.[5] For instance, amines will preferentially displace the C4 chloride.[6]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid chloride. The esterification is a standard procedure, often achieved by reacting the acid chloride with methanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Step-by-Step Synthesis Workflow:

-

Reactant Preparation: A solution of 2,4-dichloropyrimidine-5-carbonyl chloride is prepared in an inert solvent like dichloromethane.

-

Cooling: The solution is cooled to 0 °C to control the exothermic reaction.

-

Reagent Addition: Methanol and a base (e.g., diisopropylethylamine) are added slowly to the cooled solution.[2][7]

-

Reaction: The mixture is stirred at 0 °C for a specified time (e.g., 1 hour) to ensure complete conversion.[2][7]

-

Workup: The solvent is removed under reduced pressure (rotary evaporation).[2][7]

-

Purification: The crude product can be used directly or purified further if necessary.

Caption: A typical laboratory synthesis workflow for the target compound.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.

-

Pharmaceutical Industry: It is a foundational component for synthesizing a variety of therapeutic agents.[8] The pyrimidine core is a common feature in many approved drugs, and this intermediate provides a convenient entry point for creating libraries of compounds for high-throughput screening.

-

Agrochemical Industry: The compound is also used as a starting material for developing new pesticides and herbicides.[3][4][8] Its reactivity allows for the introduction of various functional groups to fine-tune the biological activity and selectivity of the final agrochemical product.[8]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.

| Safety Aspect | Information | Source(s) |

| Signal Word | Warning | [9] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |

| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage | Store under an inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool place. | [2][9][10] |

Self-Validating Protocol for Safe Handling: To ensure safety, a self-validating system of checks must be in place.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10] An eyewash station and safety shower must be readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10] For operations that may generate dust, respiratory protection should be used.[10]

-

Spill & Waste Management: In case of a spill, sweep up the solid material, place it in a sealed bag, and hold for waste disposal.[10] Prevent spillage from entering drains or watercourses.[10][11] Dispose of contents and container to an approved waste disposal plant.[12]

References

-

This compound - ChemBK. [Link]

-

Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. [Link]

-

This compound CAS 3177-20-6 - BIOSYNCE. [Link]

-

Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate | lookchem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European Patent Office - EP 1054004 A1. [Link]

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. [Link]

Sources

- 1. CAS 3177-20-6 | this compound - Synblock [synblock.com]

- 2. Methyl2,4-Dichloropyrimidine-5-carboxylate CAS#: 3177-20-6 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Methyl2,4-Dichloropyrimidine-5-carboxylate | 3177-20-6 [chemicalbook.com]

- 8. Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate | lookchem [lookchem.com]

- 9. This compound | 3177-20-6 [sigmaaldrich.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

Methyl 2,4-dichloropyrimidine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Among the diverse array of pyrimidine-based building blocks, Methyl 2,4-dichloropyrimidine-5-carboxylate has emerged as a particularly valuable scaffold in the design and synthesis of novel drug candidates. This di-chlorinated pyrimidine derivative offers two distinct reaction sites, allowing for sequential and regioselective functionalization, a key feature for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemistry of this compound, its application in the synthesis of bioactive molecules, and practical insights into its use as a strategic tool in drug discovery programs.

Physicochemical Properties and Reactivity

This compound, with the chemical formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol , is a solid at room temperature.[5][6][7] The presence of two electron-withdrawing chlorine atoms and a methyl carboxylate group on the pyrimidine ring significantly influences its reactivity, making it a highly electrophilic species.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mode of its chemical transformations. The regioselectivity of these reactions is a critical aspect for medicinal chemists. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.[8][9][10] This preference is attributed to the greater electron deficiency at the C4 position, which can be rationalized by resonance and inductive effects.

However, the regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine scaffold can be influenced by several factors:

-

Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, particularly some tertiary amines, have been shown to exhibit C2 selectivity.[11]

-

Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring can modulate the reactivity of the C2 and C4 positions. Electron-donating groups at the C6 position, for instance, can favor substitution at the C2 position.[8]

-

Reaction Conditions: Temperature, solvent, and the presence of a catalyst can also influence the regioselectivity of the substitution.

This tunable reactivity allows for a strategic and controlled introduction of different functional groups at the C2 and C4 positions, enabling the synthesis of diverse libraries of compounds for biological screening.

Synthesis of this compound

The synthesis of the title compound and its ethyl ester analog typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. A common method is the treatment of uracil-5-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a tertiary amine or with phosphorus pentachloride (PCl5).[12][13]

Example Synthetic Protocol:

A general procedure for the synthesis of 2,4-dichloropyrimidine-5-carboxylates involves the following steps:

-

Starting Material: Uracil-5-carboxylic acid or its corresponding ester.

-

Chlorination: The starting material is heated with an excess of a chlorinating agent, such as a mixture of phosphorus oxychloride and phosphorus pentachloride.

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed, typically by distillation under reduced pressure. The residue is then carefully quenched with ice-water.

-

Extraction and Purification: The product is extracted from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization to yield the desired this compound.

This process provides the key building block for subsequent derivatization in drug discovery projects.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The versatility of this compound has been leveraged in the development of a wide range of bioactive compounds, particularly in the area of oncology and infectious diseases.[3][14] The pyrimidine core often serves as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets.[15]

Kinase Inhibitors

Protein kinases are a major class of drug targets, and the pyrimidine scaffold is a common feature in many kinase inhibitors.[16][17][18] The ability to introduce different substituents at the C2 and C4 positions of this compound allows for the fine-tuning of interactions with the ATP-binding pocket of kinases.

Design Strategy for Pyrimidine-Based Kinase Inhibitors:

A common strategy involves the sequential displacement of the two chlorine atoms:

-

C4-Substitution: The more reactive C4-chloro group is first displaced by a primary or secondary amine, often a key pharmacophoric element that forms hydrogen bonds with the hinge region of the kinase.

-

C2-Substitution: The remaining C2-chloro group is then substituted with another nucleophile, which can be designed to occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.

The methyl ester at the C5 position can be further modified, for example, by hydrolysis to the corresponding carboxylic acid or amidation, to introduce additional points of interaction with the target protein.

Other Therapeutic Areas

Beyond kinase inhibitors, the pyrimidine scaffold derived from this compound has been explored for other therapeutic applications, including:

The ability to rapidly generate diverse libraries of pyrimidine derivatives makes this building block an invaluable tool for lead discovery and optimization in these and other disease areas.

Experimental Protocols and Workflows

General Protocol for C4-Selective Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the selective substitution of the C4-chloro group of this compound with an amine.

Materials:

-

This compound

-

Amine of choice (1.0 - 1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, THF, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent, add the amine and the base.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the C4-substituted product.

General Protocol for Subsequent C2-Substitution

The C4-substituted product from the previous step can then be used for the substitution of the C2-chloro group.

Materials:

-

C4-substituted 2-chloropyrimidine derivative

-

Nucleophile of choice (e.g., another amine, thiol, or alcohol)

-

Base (if required, e.g., sodium hydride for alcohols or thiols, or a non-nucleophilic base for amines)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Inert atmosphere

Procedure:

-

Dissolve the C4-substituted 2-chloropyrimidine derivative in the chosen anhydrous solvent.

-

Add the nucleophile and, if necessary, a base.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography or preparative HPLC to yield the final di-substituted pyrimidine derivative.

Visualization of the Synthetic Workflow

Caption: Sequential SNAr reactions on this compound.

Characterization Data

The structural elucidation of the synthesized derivatives relies on standard analytical techniques.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | A singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet for the C6-proton (around 8.8-9.0 ppm) in a suitable deuterated solvent. |

| ¹³C NMR | Resonances for the methyl ester carbon, the pyrimidine ring carbons (with those attached to chlorine atoms appearing at characteristic chemical shifts), and the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (m/z ≈ 207), often with a characteristic isotopic pattern due to the two chlorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. |

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined and tunable reactivity allows for the systematic and regioselective synthesis of a wide array of complex molecules. The pyrimidine core, accessed through this intermediate, continues to be a central feature in the design of targeted therapies, particularly in the field of kinase inhibition. A thorough understanding of the principles governing its reactivity and the application of robust synthetic protocols are essential for leveraging the full potential of this scaffold in the discovery and development of new medicines.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.

- Recent Advances in Pyrimidine-Based Drugs - ResearchG

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.

- Methyl 2,4-dichloropyrimidine-5-carboxyl

- Methyl 2,4-dichloropyrimidine-5-carboxyl

- CAS 3177-20-6 | Methyl 2,4-dichloropyrimidine-5-carboxyl

- methyl 2,4-dichloropyrimidine-5-carboxyl

- ethyl 2,4-dichloro-5-pyrimidinecarboxylate - 51940-64-8, C7H6Cl2N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- Ethyl 2,4-dichloropyrimidine-5-carboxylate, 98% 1 g | Buy Online - Thermo Fisher Scientific.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central.

- NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European P

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.

- US5525724A - Process for the preparation of chloropyrimidines - Google P

- Scaffold-based Design of Kinase Inhibitors for Cancer Therapy - PubMed.

- US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google P

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.

- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv.

- Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex M

- Bioactive Compounds Derived from Plants and Their Medicinal Potential - PMC - NIH.

- CAS No.

- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. CAS 3177-20-6 | this compound - Synblock [synblock.com]

- 7. achemtek.com [achemtek.com]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 13. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Spectroscopic Profile of Methyl 2,4-dichloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2,4-dichloropyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the dichloropyrimidine core, which allows for selective functionalization at the C2 and C4 positions, and the electronic properties conferred by the carboxylate group at the C5 position. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering a foundational dataset for its identification and characterization in research and development settings.

Disclaimer: As of the latest update of this guide, publicly available, experimentally validated spectroscopic data (NMR, IR, MS) for this compound (CAS No: 3177-20-6) is not readily accessible in peer-reviewed literature or common spectral databases. The following sections, therefore, present a detailed theoretical analysis of the expected spectroscopic characteristics based on the compound's structure and established principles of spectroscopic interpretation. These predicted data are intended to serve as a reference for researchers and should be confirmed by experimental analysis.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture that dictates its spectroscopic behavior. The pyrimidine ring, being aromatic and electron-deficient, is substituted with two chlorine atoms and a methyl carboxylate group. These substituents significantly influence the electronic environment of the ring and, consequently, the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals:

-

A singlet for the pyrimidine proton (H6): This proton, being the sole hydrogen on the pyrimidine ring, will appear as a singlet. Its chemical shift is anticipated to be in the downfield region, likely around δ 9.0-9.5 ppm . The electron-withdrawing nature of the two chlorine atoms and the carboxylate group deshields this proton significantly.

-

A singlet for the methyl ester protons (-OCH₃): The three equivalent protons of the methyl group will also produce a singlet. This signal is expected to appear in the typical range for methyl esters, around δ 3.9-4.1 ppm .

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | H6 (pyrimidine) |

| ~4.0 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to resonate in the downfield region, typical for such functionalities, around δ 160-165 ppm .

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine carbons are influenced by the electronegative chlorine and nitrogen atoms.

-

C2 and C4: These carbons, being directly attached to chlorine atoms, are expected to be significantly deshielded and appear in the range of δ 160-170 ppm .

-

C5: The carbon atom bearing the carboxylate group is predicted to have a chemical shift in the range of δ 120-130 ppm .

-

C6: The carbon atom attached to the lone pyrimidine proton is expected to be the most shielded of the ring carbons, with a predicted chemical shift around δ 145-155 ppm .

-

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group is anticipated to appear in the upfield region, around δ 50-55 ppm .

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O |

| ~165 | C2/C4 |

| ~163 | C4/C2 |

| ~150 | C6 |

| ~125 | C5 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected Key Absorptions:

-

C=O Stretch: A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , characteristic of the carbonyl stretching vibration of an α,β-unsaturated ester.

-

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring are expected to appear as a series of medium to strong bands in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to be observed in the fingerprint region, typically below 800 cm⁻¹ .

-

C-H Stretch: A weak to medium absorption around 3050-3100 cm⁻¹ is expected for the aromatic C-H stretch of the pyrimidine ring, and around 2950-3000 cm⁻¹ for the methyl group C-H stretching.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~2980 | Weak-Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1550-1580 | Medium-Strong | C=N/C=C Stretch (Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| < 800 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₄Cl₂N₂O₂), which is approximately 206.98 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z [M-31]⁺.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z [M-59]⁺.

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z [M-35]⁺.

-

Subsequent fragmentation of the pyrimidine ring.

-

Figure 2. Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz) is used.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer valuable reference points for researchers working with this compound. It is imperative that these theoretical predictions are validated through experimental analysis to establish a definitive spectroscopic profile for this important synthetic intermediate.

References

As this guide is based on theoretical predictions due to the absence of publicly available experimental data, direct citations to papers containing the spectra of this compound cannot be provided. The principles of spectroscopic interpretation used in this guide are based on established knowledge in the field of organic spectroscopy.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ChemBK. This compound. [Link]

The Biological Versatility of Methyl 2,4-dichloropyrimidine-5-carboxylate Analogs: A Scaffold for Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Primacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, forming the backbone of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of novel therapeutics.[2][3] This guide focuses on a particularly versatile synthetic intermediate, Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS No: 3177-20-6), and explores how its chemical reactivity serves as a launchpad for generating analogs with potent and diverse biological activities.[4][5] We will delve into the structure-activity relationships (SAR) that govern the efficacy of these analogs, with a particular focus on their roles as enzyme inhibitors and anticancer agents, providing the technical insights and methodologies required for their evaluation.

The Core Scaffold: A Platform for Chemical Diversification

This compound is a powerful building block primarily due to the differential reactivity of its two chlorine atoms at the C2 and C4 positions.[6][7] The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution than the chlorine at the C2 position. This crucial property allows for a controlled, sequential functionalization of the pyrimidine core, enabling the systematic construction of vast and diverse chemical libraries.

This regioselective reactivity is the cornerstone of designing synthetic routes for novel analogs. Researchers can introduce a specific nucleophile (an amine, thiol, or alcohol) at the C4 position under milder conditions, followed by a second, different nucleophile at the C2 position, often requiring more forcing conditions. This stepwise approach provides precise control over the final molecular architecture, which is fundamental to exploring the structure-activity landscape.

Enzyme Inhibition: A Primary Mechanism of Action

Analogs derived from the this compound scaffold have demonstrated inhibitory activity against a wide range of enzymes critical to various disease pathways.[3] The ability to strategically place different functional groups around the pyrimidine core allows for the fine-tuning of interactions with the enzyme's active site, leading to potent and often selective inhibition.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. By modifying the core structure, analogs can be developed to target specific kinases, such as Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), thereby inhibiting cancer cell proliferation.[6][8]

Metabolic Enzyme Inhibition

Metabolic enzymes are also key targets. For instance, pyrimidine derivatives have been shown to effectively inhibit carbonic anhydrases, acetylcholinesterase (AChE), and glutathione reductase (GR), enzymes implicated in diseases ranging from glaucoma to Alzheimer's and cancer.[9][10][11] The inhibitory potential is highly dependent on the nature of the substituents on the pyrimidine ring.[10]

| Target Enzyme | Analog Class/Modification | Potency (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |

| Carbonic Anhydrase II (hCA II) | Novel pyrimidine derivatives | Kᵢ: 18.21 - 136.35 nM | Glaucoma, Epilepsy | [9] |

| Acetylcholinesterase (AChE) | Novel pyrimidine derivatives | Kᵢ: 33.15 - 52.98 nM | Alzheimer's Disease | [9] |

| Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | Kᵢ: 0.979 µM | Cancer | [10][11] |

| Cyclooxygenase-2 (COX-2) | Substituted pyrimidine derivatives | Selective inhibition over COX-1 | Inflammation | [12] |

Anticancer Activity & Structure-Activity Relationships (SAR)

The ultimate goal of modifying the this compound scaffold is often the development of potent anticancer agents.[1][13] The biological activity of these compounds is profoundly influenced by the chemical nature, size, and electronic properties of the substituents attached to the pyrimidine core. This relationship is the essence of SAR studies.

For example, the introduction of fluorine-containing moieties can enhance metabolic stability and cell permeability.[14] Similarly, the specific amines substituted at the C2 and C4 positions dictate the binding interactions within the target protein's active site, directly impacting potency and selectivity.[7]

References

- 1. ijcrt.org [ijcrt.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. CAS 3177-20-6 | this compound - Synblock [synblock.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

The Synthetic Chemist's Compass: A Technical Guide to Methyl 2,4-dichloropyrimidine-5-carboxylate in Modern Organic Synthesis

Foreword: The Unassuming Power of a Dichlorinated Pyrimidine

In the vast landscape of organic synthesis, certain building blocks emerge as exceptionally versatile and powerful tools. Methyl 2,4-dichloropyrimidine-5-carboxylate is one such molecule. While its structure may appear straightforward, the nuanced reactivity of its dichlorinated pyrimidine core, electronically influenced by the C5-methoxycarbonyl group, offers a gateway to a diverse array of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthetic utility of this key intermediate. We will delve into the principles governing its reactivity, provide field-proven experimental protocols, and showcase its application in the synthesis of biologically active compounds, particularly in the realm of medicinal chemistry.

Core Reactivity: A Tale of Two Chlorines

The synthetic utility of this compound is primarily dictated by the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further accentuated by the two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

The Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A fundamental principle governing the reactions of 2,4-dichloropyrimidines is the generally observed preference for nucleophilic attack at the C4 position.[2][3] This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic addition. The negative charge in the intermediate resulting from attack at C4 can be delocalized over both nitrogen atoms, leading to a more stable intermediate compared to attack at the C2 position.

However, this C4 selectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the presence of substituents on the pyrimidine ring, and the reaction conditions.[3][4] For instance, the presence of an electron-donating group at the C6 position can alter the electronic distribution in the ring, sometimes favoring C2 substitution.[5] Similarly, the use of tertiary amines as nucleophiles has been shown to favor C2 selectivity in certain 5-substituted 2,4-dichloropyrimidines.[4]

Key Transformations and Experimental Protocols

The true value of this compound lies in its ability to undergo a variety of chemical transformations in a controlled and predictable manner. This section provides detailed protocols for some of the most important reactions.

Regioselective SNAr Amination at C4

The introduction of amino groups at the C4 position is a common and crucial step in the synthesis of many biologically active molecules, particularly kinase inhibitors.[6][7]

Experimental Protocol: Synthesis of Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a solution of this compound in acetonitrile, add the substituted aniline and DIPEA.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate.

-

| Reactant 1 | Reactant 2 (Aniline) | Product | Typical Yield | Reference |

| This compound | p-Toluidine | Methyl 2-chloro-4-(p-tolylamino)pyrimidine-5-carboxylate | High | [8] |

| This compound | Aniline | Methyl 4-(anilino)-2-chloropyrimidine-5-carboxylate | Good to High |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. With 2,4-dichloropyrimidines, the reaction typically occurs regioselectively at the C4 position.[9][10][11]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

-

Materials:

-

Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

In a reaction vessel, combine Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

| Reactant 1 | Reactant 2 (Boronic Acid) | Product | Catalyst | Typical Yield | Reference |

| This compound | Phenylboronic acid | Methyl 2-chloro-4-phenylpyrimidine-5-carboxylate | Pd(PPh₃)₄ | Good | [9] |

| Methyl 2-chloro-4-(p-tolylamino)pyrimidine-5-carboxylate | 4-Methoxyphenylboronic acid | Methyl 4-(p-tolylamino)-2-(4-methoxyphenyl)pyrimidine-5-carboxylate | Pd(PPh₃)₄ | Good |

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons, introducing an alkyne moiety onto the pyrimidine ring.[12]

Experimental Protocol: Sonogashira Coupling at C4

-

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (0.03 eq)

-

CuI (0.05 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Anhydrous THF or DMF

-

-

Procedure:

-

To a solution of this compound in anhydrous THF or DMF under an inert atmosphere, add the terminal alkyne, TEA, CuI, and Pd(PPh₃)₂Cl₂.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

For the synthesis of more complex amines, particularly when the amine is less nucleophilic, the Buchwald-Hartwig amination is a powerful alternative to the SNAr reaction.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Cs₂CO₃ (1.5 eq)

-

Anhydrous Toluene or 1,4-Dioxane

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a reaction vessel.

-

Add the anhydrous solvent and seal the vessel.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors.[6][7] These compounds often act by competing with ATP for binding to the kinase active site. This compound serves as an excellent starting material for the synthesis of libraries of such inhibitors.

Synthesis of a Generic Kinase Inhibitor Scaffold

The following workflow illustrates how this compound can be used to construct a common 2,4-diaminopyrimidine-based kinase inhibitor scaffold.

Caption: Synthetic workflow for a generic kinase inhibitor scaffold.

This modular approach allows for the introduction of diverse substituents at the C2 and C4 positions, as well as modifications of the C5-carboxamide, enabling extensive structure-activity relationship (SAR) studies. For example, this scaffold is relevant to the synthesis of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][15]

Mechanistic Insights: Understanding the Regioselectivity

The preferential reactivity at the C4 position in both SNAr and many palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines can be explained by examining the electronic properties of the molecule. Quantum mechanical calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 and C6 positions compared to the C2 position.[5] This indicates that these positions are more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition of a palladium(0) catalyst.

Caption: Simplified SNAr mechanism illustrating the favored C4 attack.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its predictable, yet tunable, reactivity allows for the efficient and regioselective construction of highly functionalized pyrimidine derivatives. The applications of this versatile intermediate, particularly in the synthesis of kinase inhibitors for the treatment of cancer and other diseases, underscore its importance in drug discovery and development. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthetic potential of this unassuming molecule will undoubtedly continue to expand, enabling the creation of novel and impactful chemical entities.

References

- 1. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications [ouci.dntb.gov.ua]

- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Guide to the Synthesis and Application of Methyl 2,4-Dichloropyrimidine-5-carboxylate Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Within this class, methyl 2,4-dichloropyrimidine-5-carboxylate stands out as a supremely versatile and powerful building block. Its strategic placement of two chlorine atoms at the C2 and C4 positions, activated by an electron-withdrawing ester at C5, provides a platform for controlled, sequential, and diverse chemical modifications. This guide offers an in-depth exploration of the core principles governing the reactivity of this intermediate, provides field-proven protocols for its derivatization, and illuminates its critical role in the synthesis of high-value pharmaceutical agents, particularly in the realm of kinase inhibitors. For researchers and drug development professionals, mastering the chemistry of this scaffold is a key step toward the efficient construction of novel molecular entities with therapeutic potential.

Introduction: The Strategic Value of a Dichlorinated Pyrimidine Intermediate

The pursuit of novel therapeutics frequently converges on heterocyclic chemistry, with nitrogen-containing rings forming the backbone of numerous FDA-approved drugs.[3] this compound (CAS No. 3177-20-6) is a pivotal starting material in this arena.[4][5][6] The two chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[7][8] The C5-ester group not only enhances the electrophilicity of the pyrimidine ring, thereby facilitating these substitutions, but also provides an additional handle for subsequent chemical modification.

The true power of this molecule lies in the differential reactivity of the C2 and C4 positions. Understanding and controlling the regioselectivity of incoming nucleophiles or coupling partners is the central theme of its synthetic utility, allowing chemists to build complex, highly functionalized molecules in a predictable and efficient manner.

Section 1: Core Intermediate Profile and Synthesis

The foundational building block is a stable, crystalline solid under standard conditions. Its synthesis is straightforward and scalable, typically proceeding from a uracil precursor.

Physicochemical Data

| Property | Value | References |

| CAS Number | 3177-20-6 | [4][5][6] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | 207.01 g/mol | [4][5][6] |

| Appearance | White to light yellow solid | [9] |

| Melting Point | 57-61 °C | [9][10] |

Synthesis of the Core Intermediate

The industrial synthesis of 2,4-dichloropyrimidines is typically achieved through the chlorination of the corresponding dihydroxy precursors (uracils).[10] The use of phosphorus oxychloride (POCl₃) is the most common and effective method. The reaction proceeds by converting the hydroxyl groups of the uracil tautomer into better leaving groups, which are subsequently displaced by chloride ions.

Caption: General synthesis of the title compound.

Expert Insight: The choice of POCl₃ is critical due to its dual role as both a reagent and a solvent in many procedures. In some cases, the addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction by neutralizing the HCl byproduct.[11]

Section 2: The Cornerstone of Reactivity: Regioselectivity

The synthetic utility of this compound is dictated by the ability to selectively target either the C4 or C2 position. This selectivity is governed by the electronic and steric environment of the pyrimidine ring.

The Predominant C4-Selectivity in SNAr Reactions

For the vast majority of nucleophilic aromatic substitution (SNAr) reactions, substitution occurs preferentially at the C4 position.[1][12] This is a direct consequence of the electronic activation provided by the pyrimidine ring nitrogens and the C5-ester group.

Causality: The electron-withdrawing C5-ester group, along with the nitrogen at position 1, provides greater stabilization for the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at C4 compared to C2. This results in a lower activation energy for the C4 substitution pathway, making it the kinetically favored process.[7][13][14]

Achieving C2-Selectivity: An Advanced Strategy

While C4 is the default reactive site, specific conditions can be employed to achieve C2 selectivity. This control is invaluable for accessing a wider range of isomers. A notable and practical method involves the use of tertiary amine nucleophiles.[13][14] The reaction proceeds with excellent C2 selectivity, followed by an in situ N-dealkylation to yield a product that formally corresponds to the reaction of a secondary amine.[13][14] This significantly expands the synthetic toolbox for accessing previously difficult-to-make pyrimidine structures.[13][14]

Orthogonal Reactivity via Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Sonogashira (C-C alkynylation) reactions, provide a powerful alternative for functionalization.[8][15]

-

Regioselectivity: Similar to SNAr, these reactions generally exhibit a strong preference for initial coupling at the C4 position.[8] This has been attributed to the calculated bond dissociation energies of the C-Cl bonds.[8]

-

Sequential Coupling: This inherent selectivity allows for a stepwise, one-pot double Suzuki coupling, enabling the efficient synthesis of diarylated pyrimidines from a single intermediate.[8][10]

Caption: Decision workflow for regioselective functionalization.

Section 3: Key Synthetic Transformations & Protocols

The following protocols are designed to be robust and reproducible, serving as a reliable starting point for further exploration.

Protocol: C4-Selective Amination (SNAr)

This protocol describes a typical SNAr reaction to install an amine at the C4 position.

-

Setup: To a round-bottom flask charged with this compound (1.0 eq), add a suitable solvent such as ethanol (EtOH) or N,N-dimethylformamide (DMF).

-

Reagents: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq).

-

Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired C4-amino-2-chloropyrimidine derivative.

Protocol: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond at the C4 position.

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent/Base: Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1), followed by a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Reaction: Degas the mixture thoroughly and heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the C4-aryl-2-chloropyrimidine product.

Section 4: Applications in Drug Development

The derivatives of this compound are instrumental in the synthesis of a wide range of pharmaceuticals.

The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology.[2] The 2,4-diaminopyrimidine scaffold, readily accessed from 2,4-dichloropyrimidines, is a privileged structure for kinase inhibitors.[2] It acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

Caption: Key hydrogen bonding interactions in kinase inhibition.

Case Studies:

-

Pazopanib: This anti-cancer drug is a potent multi-target tyrosine kinase inhibitor. Its synthesis relies on a 2,4-dichloropyrimidine intermediate to build the core structure responsible for its activity.[9]

-

AZD9291 (Osimertinib): A third-generation epidermal growth factor receptor (EGFR) inhibitor, AZD9291 is a leading treatment for non-small cell lung cancer. 2,4-Dichloropyrimidine is a fundamental building block in its multi-step synthesis.[9]

Covalent Inhibition Strategies

Beyond competitive ATP binding, the electrophilic nature of chloropyrimidines can be harnessed for covalent inhibition. In certain kinase active sites, a non-catalytic cysteine residue is accessible. A dichloropyrimidine-containing molecule can be designed to undergo an SNAr reaction with the cysteine thiol, forming an irreversible covalent bond and permanently deactivating the enzyme.[16] This strategy has been successfully employed to develop highly potent and selective covalent inhibitors.[16]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined and controllable reactivity allows for the modular and efficient synthesis of complex molecular architectures. The continued development of novel catalytic methods, such as C-H activation and C2-selective couplings, will further expand the synthetic possibilities.[17][18] As our understanding of disease biology deepens, the demand for sophisticated, highly functionalized small molecules will only grow. The derivatives of this versatile pyrimidine building block are poised to remain at the forefront of this endeavor, enabling the creation of the next generation of targeted therapeutics.

References

-

Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-63. [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

-

ResearchGate (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

-